molecular formula C12H16F2N2O2 B13202430 2-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}bicyclo[2.2.1]heptan-2-ol

2-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}bicyclo[2.2.1]heptan-2-ol

Cat. No.: B13202430
M. Wt: 258.26 g/mol
InChI Key: UHJDMXPTXMHJQV-UHFFFAOYSA-N
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Description

2-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}bicyclo[2.2.1]heptan-2-ol is a complex organic compound with the molecular formula C12H16F2N2O2 and a molecular weight of 258.26 . This compound features a bicyclo[2.2.1]heptane structure, which is a common motif in organic chemistry due to its rigidity and stability. The presence of the 1,2,4-oxadiazole ring and difluoroethyl group adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of 2-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}bicyclo[2.2.1]heptan-2-ol typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the 1,2,4-oxadiazole ring through cyclization reactions involving nitriles and amidoximes under acidic or basic conditions. The difluoroethyl group is introduced via nucleophilic substitution reactions using appropriate fluorinating agents . Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., PCC, KMnO4), reducing agents (e.g., H2/Pd-C), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}bicyclo[2.2.1]heptan-2-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: Its derivatives may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties, making it valuable in medicinal chemistry.

    Industry: It can be used in the synthesis of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 2-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}bicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets. The oxadiazole ring can engage in hydrogen bonding and π-π interactions with proteins and nucleic acids, potentially modulating their function. The difluoroethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar compounds include other bicyclo[2.2.1]heptane derivatives and oxadiazole-containing molecules. For example:

The uniqueness of 2-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}bicyclo[2.2.1]heptan-2-ol lies in its combination of the rigid bicyclo[2.2.1]heptane core with the reactive oxadiazole ring and difluoroethyl group, offering a versatile platform for chemical modifications and biological interactions.

Properties

Molecular Formula

C12H16F2N2O2

Molecular Weight

258.26 g/mol

IUPAC Name

2-[[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]bicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C12H16F2N2O2/c1-11(13,14)10-15-9(18-16-10)6-12(17)5-7-2-3-8(12)4-7/h7-8,17H,2-6H2,1H3

InChI Key

UHJDMXPTXMHJQV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NOC(=N1)CC2(CC3CCC2C3)O)(F)F

Origin of Product

United States

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